Home > Products > Screening Compounds P71598 > N4,6-Diphenylpyrimidine-2,4-diamine
N4,6-Diphenylpyrimidine-2,4-diamine -

N4,6-Diphenylpyrimidine-2,4-diamine

Catalog Number: EVT-490121
CAS Number:
Molecular Formula: C16H14N4
Molecular Weight: 262.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N4,6-Diphenylpyrimidine-2,4-diamine is a compound that has garnered significant attention in medicinal chemistry, particularly for its role as a cyclin-dependent kinase inhibitor. This compound belongs to a class of molecules that have shown potential in cancer therapy due to their ability to interfere with cell cycle regulation. The structure of N4,6-Diphenylpyrimidine-2,4-diamine allows it to interact effectively with specific kinases, making it a candidate for further pharmacological development.

Source and Classification

N4,6-Diphenylpyrimidine-2,4-diamine is classified as a pyrimidine derivative and is specifically categorized under the broader category of heterocyclic compounds. Its chemical structure features a pyrimidine ring substituted at the 2 and 4 positions with phenyl groups and amino groups. This compound has been synthesized and studied extensively in various research settings, including academic and pharmaceutical laboratories.

Synthesis Analysis

Methods

The synthesis of N4,6-Diphenylpyrimidine-2,4-diamine typically involves several key steps:

  1. Starting Materials: Pyrimidine derivatives are commonly used as starting materials.
  2. Amination Reactions: These reactions involve the introduction of amino groups at specific positions on the pyrimidine ring. For instance, the reaction of 2,4-dichloropyrimidine with aniline derivatives can yield N4,6-Diphenylpyrimidine-2,4-diamine through nucleophilic substitution.
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to isolate the desired compound in high purity.

Technical Details

The synthesis may also involve modifications to optimize yields and selectivity, such as varying reaction conditions (temperature, solvent) and using catalysts to enhance reaction rates.

Molecular Structure Analysis

Structure

N4,6-Diphenylpyrimidine-2,4-diamine has a molecular formula of C16H16N4 and a molecular weight of approximately 284.33 g/mol. The structure features:

  • A pyrimidine ring (a six-membered ring containing two nitrogen atoms).
  • Two phenyl groups attached at the 4 and 6 positions.
  • Two amino groups at the 2 and 4 positions.

Data

The compound's structural characteristics can be depicted using molecular modeling software or through X-ray crystallography for precise spatial arrangement.

Chemical Reactions Analysis

Reactions

N4,6-Diphenylpyrimidine-2,4-diamine can participate in various chemical reactions:

  1. Substitution Reactions: The amino groups can undergo further substitution reactions to produce more complex derivatives.
  2. Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.
  3. Deprotonation: Under basic conditions, the amino groups can be deprotonated to form nucleophiles that can engage in further reactions.

Technical Details

Understanding these reactions is crucial for developing analogs that might exhibit improved biological activity or selectivity against specific targets.

Mechanism of Action

Process

N4,6-Diphenylpyrimidine-2,4-diamine primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. The mechanism involves:

  1. Binding: The compound binds to the ATP-binding site of CDKs.
  2. Inhibition: By occupying this site, it prevents ATP from binding and thus inhibits kinase activity.
  3. Cell Cycle Arrest: This inhibition leads to cell cycle arrest in cancer cells, particularly in the G2/M phase.

Data

Studies have shown that certain derivatives exhibit IC50 values in the nanomolar range against CDK2 and CDK9, indicating potent inhibitory activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of amino groups.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds.

Applications

Scientific Uses

N4,6-Diphenylpyrimidine-2,4-diamine has potential applications in:

  1. Cancer Therapy: As a CDK inhibitor, it is being explored for its ability to treat various cancers by inducing cell cycle arrest.
  2. Research Tools: It serves as a valuable tool in studying cell cycle regulation and kinase signaling pathways.
  3. Drug Development: Ongoing research aims to optimize its structure for enhanced efficacy and reduced side effects in clinical settings.
Introduction to N⁴,6-Diphenylpyrimidine-2,4-diamine in Biomedical Research

Historical Context and Discovery of the 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine scaffold emerged as a privileged structure in medicinal chemistry through systematic exploration of heterocyclic compounds in the late 20th century. Early investigations identified this core in antibacterial agents targeting microbial dihydrofolate reductase (DHFR), establishing its capacity for targeted molecular interactions. The scaffold's true potential was realized with the development of kinase-targeted therapies in the 1990s and 2000s, coinciding with advances in structural biology that revealed its optimal fit within the ATP-binding cleft of kinase domains. The specific N⁴,6-diphenylpyrimidine-2,4-diamine configuration represents a strategic evolution where phenyl substituents at the 4- and 6-positions dramatically expanded binding capabilities while preserving the essential hydrogen-bonding pattern of the diaminopyrimidine core. This structural modification transformed the scaffold from primarily an antibacterial agent into a versatile platform for kinase inhibition, enabling precise targeting of oncogenic and pathogenic kinases through rational drug design approaches [1] [10].

The scaffold's journey from antifolate applications to kinase inhibition exemplifies structure-based drug design evolution. Researchers recognized that conserved hydrogen bond donors/acceptors in the kinase hinge region (typically involving backbone atoms) could be engaged by the pyrimidine's N1 and C2-NH groups, mimicking ATP's adenine interactions. The phenyl rings at positions 4 and 6 were subsequently optimized to access hydrophobic regions adjacent to the ATP-binding site, conferring both potency and selectivity. This design principle propelled the scaffold into clinical relevance, with Fedratinib (JAK2 inhibitor) and Brigatinib (ALK inhibitor) emerging as landmark therapeutics derived from this chemical architecture [1].

Therapeutic Relevance in Kinase-Targeted Drug Development

The N⁴,6-diphenylpyrimidine-2,4-diamine scaffold has demonstrated exceptional versatility in targeting diverse kinases implicated in human diseases, particularly cancer. Its significance stems from three key pharmacological attributes: (1) the diaminopyrimidine core forms critical hydrogen bonds with kinase hinge regions, (2) the 4- and 6-phenyl rings can be extensively modified to engage hydrophobic pockets specific to individual kinases, and (3) substitutions at the C5 position fine-tune electronic properties and steric complementarity. This adaptability has yielded numerous clinical candidates targeting various kinase families [1] [8].

Table 1: Kinase Inhibitors Derived from the N⁴,6-Diphenylpyrimidine-2,4-diamine Scaffold

CompoundPrimary Kinase Target(s)Therapeutic ApplicationKey Structural Features
FedratinibJAK2MyelofibrosisPiperazine ethanol substitution
BrigatinibALKNon-small cell lung cancerPhosphine oxide moiety at C5 position
CDK2/CDK9 inhibitorsCDK2, CDK9Cancer, potential anti-HIV-1 agents5-Fluoro substitution, diverse N4-anilines
BZF 2EGFR, FGFR1NSCLC (EGFR/FGFR1-positive)Urea linkage at N4 position
Patent compoundsFLT3 mutants, EGFR mutantsHematologic cancers, resistant NSCLCMethanesulfonamide groups, piperazine variants

GlaxoSmithKline's large-scale phenotypic screening identified the scaffold's anti-malarial properties through kinase inhibition in Plasmodium species, revealing its polypharmacological potential. Subsequent cheminformatics-based optimization yielded compounds with sub-micromolar activity against chloroquine-sensitive (3D7) and resistant (K1) strains of P. falciparum (IC₅₀ = 0.4–19 μM), demonstrating the scaffold's capacity to target phylogenetically distant kinases [1]. In oncology, structure-based drug design leveraging this scaffold produced potent CDK inhibitors. The strategic introduction of a 5-fluoro substituent enhanced electrostatic interactions with CDK2 and CDK9, yielding compounds with submicromolar cytotoxicity against diverse cancer cell lines (A549, DU145, KB) and nanomolar kinase inhibition. These inhibitors demonstrated a strong correlation between CDK2/CDK9 enzymatic inhibition and cellular cytotoxicity, validating the target engagement [2] [8].

The scaffold's adaptability is further evidenced in dual kinase targeting strategies. Derivatives incorporating urea functionalities at the N4 position demonstrated simultaneous inhibition of EGFR and FGFR1 – kinases implicated in non-small cell lung cancer (NSCLC) resistance mechanisms. Compound BZF 2 emerged as a particularly potent dual inhibitor (IC₅₀ = 0.93 μM against HCC827GR gefitinib-resistant cells), overcoming limitations of combination therapies by integrating multiple target activities within a single pharmacophore [6]. Patent literature reveals extensions targeting drug-resistant mutants, including compounds specifically designed for FLT3-ITD mutants in acute myeloid leukemia and EGFR T790M mutants in NSCLC. These derivatives often incorporate methanesulfonamide groups and piperazine-based side chains to address mutation-induced steric hindrance or altered hydrophobicity [4] [7].

Emergence as a Multifunctional Pharmacophore in Infectious and Neoplastic Diseases

The N⁴,6-diphenylpyrimidine-2,4-diamine scaffold has transcended its initial oncology focus to address infectious diseases through innovative target repurposing. In malaria, the scaffold's capacity to inhibit essential Plasmodium kinases (e.g., PfCDPK1, PfCDPK4, PfAURK) has generated promising antimalarial candidates. Rational optimization focusing on reduced lipophilicity (lower logD) and improved solubility yielded compound 13 with potent antiplasmodial activity (IC₅₀ = 0.42 μM against P. falciparum 3D7 strain) and high selectivity index (SI = 36 relative to HepG2 hepatotoxicity). This exemplifies the scaffold's adaptability to infectious disease requirements where cytotoxicity thresholds are particularly stringent [1].

Table 2: Anti-malarial and Anti-Cancer Activities of Optimized Derivatives

Activity ProfileLead CompoundBiological ActivityKey Property Improvements
Antimalarial13IC₅₀ = 0.42 μM (Pf3D7); SI = 36 (HepG2)Reduced logD, enhanced solubility
Antimalarial11IC₅₀ = µM (Pf3D7); logD7.4 = 2.27; high solubilityOptimized physicochemical properties
Anticancer (CDK)6fGI₅₀ = 0.91–1.13 μM across 4 tumor cell linesBalanced CDK2/CDK9 inhibition
Anticancer (CDK)9gGI₅₀ = 1.18–1.81 μM; potent CDK2/CDK9 inhibitionEnhanced cellular penetration
Dual EGFR/FGFRBZF 2IC₅₀ = 0.93 μM (HCC827GR); 2.11 μM (H226)Simultaneous EGFR/FGFR1 inhibition

The scaffold's multifunctionality extends to antiviral applications, particularly through CDK9 inhibition. CDK9 regulates RNA polymerase II and represents a therapeutic target for HIV-1 replication. Selected 5-fluoro-N⁴,6-diphenylpyrimidine-2,4-diamines demonstrated appreciable anti-HIV-1 activity in addition to their established anticancer effects, highlighting a unique therapeutic convergence. This dual potential stems from the compound's ability to disrupt viral transcription without causing complete immunosuppression, a delicate balance achieved through selective kinase inhibition profiles [8].

In neoplastic diseases, the scaffold's capacity for multi-kinase targeting addresses complex oncogenic networks and resistance mechanisms. Beyond dual EGFR/FGFR inhibitors, derivatives exhibit activity against angiogenesis-promoting kinases (VEGFR), survival kinases (Aurora kinases), and proliferation kinases (CDKs). Molecular docking studies consistently reveal the structural basis for this versatility: the central pyrimidine anchors the molecule in the ATP-binding pocket through hinge-region hydrogen bonds, while the N2 and N4 aryl groups adopt distinct orientations to interact with hydrophobic selectivity pockets unique to each kinase. This modular binding mode permits rational engineering of polypharmacology. For instance, modifications at the N4-phenyl position (halogenation, methoxy groups) significantly alter kinome-wide selectivity profiles, enabling deliberate targeting of clinically relevant kinase clusters [6] [8].

The emergence of covalent derivatives represents a frontier in scaffold evolution. By incorporating electrophilic groups capable of forming irreversible bonds with non-conserved cysteine residues near the ATP-binding site, researchers have extended the scaffold's utility to challenging targets like EGFR T790M and C797S mutants. These covalent inhibitors leverage the precise positioning afforded by the core scaffold to achieve targeted reactivity, demonstrating enhanced residence time and efficacy against resistance mutations. Such innovations underscore the scaffold's enduring potential as a platform for addressing evolving clinical challenges in precision oncology [4] [7].

Properties

Product Name

N4,6-Diphenylpyrimidine-2,4-diamine

IUPAC Name

4-N,6-diphenylpyrimidine-2,4-diamine

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

InChI

InChI=1S/C16H14N4/c17-16-19-14(12-7-3-1-4-8-12)11-15(20-16)18-13-9-5-2-6-10-13/h1-11H,(H3,17,18,19,20)

InChI Key

LBTPWTLQUCLYBT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)NC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.